molecular formula C10H9ClN2O2 B14741698 n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide CAS No. 6306-82-7

n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide

Cat. No.: B14741698
CAS No.: 6306-82-7
M. Wt: 224.64 g/mol
InChI Key: JDXQNIPWMSWYCD-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)carbamoyl]prop-2-enamide, also known as N-(4-chlorophenyl)acrylamide, is a chemical compound with the molecular formula C9H8ClNO. It is characterized by the presence of a chlorophenyl group attached to a carbamoyl group, which is further connected to a prop-2-enamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)carbamoyl]prop-2-enamide typically involves the reaction of 4-chloroaniline with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat management. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)carbamoyl]prop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-[(4-Chlorophenyl)carbamoyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)carbamoyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Chlorophenyl)carbamoyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

6306-82-7

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

N-[(4-chlorophenyl)carbamoyl]prop-2-enamide

InChI

InChI=1S/C10H9ClN2O2/c1-2-9(14)13-10(15)12-8-5-3-7(11)4-6-8/h2-6H,1H2,(H2,12,13,14,15)

InChI Key

JDXQNIPWMSWYCD-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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